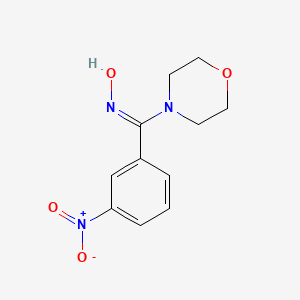

N-hydroxy-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-hydroxy-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine, also known as NOHA, is a potent inhibitor of the enzyme nitric oxide synthase (NOS). Nitric oxide (NO) is a signaling molecule that plays an important role in various physiological processes, including vasodilation, neurotransmission, and immune response. NOHA is a synthetic compound that has been widely used in scientific research to study the role of NO in various biological systems.

Wissenschaftliche Forschungsanwendungen

Chemosensor Activity for Lanthanide Cations and Anions

N-hydroxy-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine and related compounds exhibit chemosensor activity towards lanthanide cations and various anions such as fluoride, cyanide, and acetate. Specifically, these compounds have shown effectiveness as bifunctional sensors for europium(III) cation and fluoride anion, indicating their potential in detecting and quantifying these species in various environments (Tolpygin et al., 2017).

Biological Activity in Medicinal Chemistry

A series of derivatives related to N-hydroxy-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine have been synthesized and evaluated for their larvicidal activity, demonstrating significant potential against third instar larvae. This suggests a role in developing new compounds for pest control, highlighting the chemical's versatility beyond its primary applications (Gorle et al., 2016).

Synthesis of Morpholinone Heterocycles

The compound has been utilized in catalyzed reactions to generate morpholinone heterocycles through formal [3 + 3] additions. This method has enabled the production of γ-hydroxy amino esters, which are of interest due to their potential in creating optically enriched γ-lactams. This synthesis route opens avenues for the development of novel organic compounds with potential pharmaceutical applications (Phillips et al., 2008).

Development of Antioxidants

Studies involving N-hydroxy-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine derivatives have explored their capabilities as antioxidants. These investigations have led to the design of compounds with improved antioxidant potential, which could play a crucial role in mitigating oxidative stress and related diseases (Çetinkaya et al., 2012).

Fluorescent Probes for Hypoxic Cells

The compound has been employed in the development of fluorescent probes for detecting hypoxia in tumor cells. Through the incorporation of specific functional groups, these probes have demonstrated high selectivity and sensitivity for hypoxic conditions, suggesting their utility in biomedical research and diagnostic imaging (Feng et al., 2016).

Eigenschaften

IUPAC Name |

(NZ)-N-[morpholin-4-yl-(3-nitrophenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-12-11(13-4-6-18-7-5-13)9-2-1-3-10(8-9)14(16)17/h1-3,8,15H,4-7H2/b12-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLZMYGNSUDOOW-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=NO)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C(=N\O)/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(3-nitrophenyl)methanone oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5565562.png)

![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)

![{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)

![2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)

![(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5565646.png)

![1-[(4'-fluoro-2-biphenylyl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5565654.png)

![8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5565665.png)